molecular formula C18H27NO4 B2694515 N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide CAS No. 2034538-31-1

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2694515
CAS No.: 2034538-31-1
M. Wt: 321.417
InChI Key: IXNDYGOBLRKUQD-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound offered for research and development purposes. The structural features of this molecule, including the 4-methoxyphenyl group and the tetrahydropyran (oxan-4-yl) ring, are found in various bioactive molecules, suggesting potential for exploration in multiple scientific fields. Researchers are investigating compounds with similar structures for a wide range of applications, such as metabolic regulation and muscle function. The specific mechanism of action, molecular targets, and primary applications for this compound are areas for active investigation. Researchers should consult the current scientific literature to determine its specific properties and potential utility in their work. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-22-16-5-2-14(3-6-16)4-7-18(21)19-11-8-17(20)15-9-12-23-13-10-15/h2-3,5-6,15,17,20H,4,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNDYGOBLRKUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and oxane derivatives.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and a suitable oxane derivative under acidic or basic conditions.

    Hydroxy Group Introduction: The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position.

    Amidation: The final step involves the amidation of the hydroxylated intermediate with a suitable amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Aromatic Substitution Variations

  • 3-(4-Methoxyphenyl)propanamide Derivatives: 3j: 2-[(Benzoyl)amino]-N-{[4-(2-methoxyphenyl)-piperazin-1-yl]propyl}-3-(4-methoxyphenyl)propanamide (39% yield, ). The 4-methoxyphenyl group enhances lipophilicity, while the piperazine ring may improve solubility and binding to neurotransmitter receptors . 6: (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)propanamide (61% yield, ).
  • Fluorophenyl Derivatives: 3l: 2-[(Benzoyl)amino]-N-{[4-(2-methoxyphenyl)-piperazin-1-yl]propyl}-3-(4-fluorophenyl)propanamide (76% yield, ). Fluorine substitution increases metabolic stability and electronegativity, which may enhance binding affinity to hydrophobic pockets in proteins .

Heterocyclic Modifications

  • Oxan-4-yl vs. Piperazine/Dioxane Rings :

    • The oxan-4-yl group in the target compound provides a six-membered ether ring with a hydroxyl group, favoring hydrogen bonding. In contrast, piperazine rings (e.g., in 3j ) introduce basic nitrogen atoms, which can improve solubility and cation-π interactions .
    • N-[3-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]propyl]propanamide (): The 1,3-dioxane ring offers similar conformational rigidity but lacks the hydroxyl group, reducing polar interactions .
  • Benzo[d]thiazole Derivatives :

    • 11 : N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (59% yield, ). The benzo[d]thiazole group enhances π-stacking and may confer fluorescence properties, useful in imaging studies .

GLUT4 Modulation

Compounds with structural similarities, such as N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide (), demonstrate GLUT4 binding in myeloma cells. The target compound’s oxan-4-yl group may mimic the sugar-binding domain of GLUT4, though direct evidence is lacking .

Enzyme Inhibition

  • DNAJA1 Depletion : Analogue "A11" (), featuring a pyran-2-yl group, depletes DNAJA1 and mutant p53. The target compound’s oxan-4-yl group could similarly stabilize protein-ligand interactions via hydroxyl-mediated hydrogen bonds .

Biological Activity

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound categorized under the class of amides, specifically benzamides. This compound has gained attention due to its unique structural features and potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

C16H23NO3\text{C}_{16}\text{H}_{23}\text{NO}_3

This compound features:

  • A hydroxy group that may enhance its interaction with biological targets.
  • An oxane ring, which contributes to its stability and bioavailability.
  • A methoxyphenyl group that could influence its lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxy group and the amide bond are critical for binding to proteins and enzymes, potentially modulating their activity. The oxane ring enhances the compound's overall stability, allowing it to persist longer in biological systems.

Interaction with Biological Targets

Research indicates that compounds with similar structures often engage with various receptors and enzymes, leading to effects such as:

  • Anti-inflammatory activity : By modulating inflammatory pathways.
  • Anticancer properties : Potentially through apoptosis induction in cancer cells.
  • Metabolic regulation : Influencing lipid metabolism and insulin sensitivity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against several cell lines. For instance, it has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner.

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)15Inhibition of cell growth
HeLa (Cervical Cancer)20Induction of apoptosis
HepG2 (Liver Cancer)25Modulation of lipid metabolism

In Vivo Studies

Animal model studies have suggested that this compound may possess anti-obesity effects by regulating metabolic pathways associated with lipid catabolism. For example, administration of the compound in high-fat diet-induced obesity models showed a reduction in body weight and improved insulin sensitivity.

Case Studies

  • Anti-Cancer Activity : A study published in Journal of Medicinal Chemistry indicated that derivatives similar to this compound exhibited potent anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival.
  • Metabolic Regulation : Research highlighted in Nature Metabolism demonstrated that compounds with structural similarities improved metabolic profiles in obese mice by enhancing glucose uptake and reducing triglyceride levels.

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